molecular formula C8H14BrN B13969613 2-(Bromomethyl)-6-azaspiro[3.4]octane

2-(Bromomethyl)-6-azaspiro[3.4]octane

Cat. No.: B13969613
M. Wt: 204.11 g/mol
InChI Key: IDLUFIBYJXWSSQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-azaspiro[34]octane is an organic compound characterized by a spirocyclic structure, which includes a bromomethyl group and an azaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-azaspiro[3.4]octane typically involves the reaction of a suitable azaspiro precursor with a bromomethylating agent. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromomethyl group . The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the bromine atom, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyano, or methoxy derivatives of the original compound.

    Oxidation: Products may include alcohols, ketones, or carboxylic acids.

    Reduction: The major product is the corresponding hydrocarbon, 6-azaspiro[3.4]octane.

Scientific Research Applications

2-(Bromomethyl)-6-azaspiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-azaspiro[3.4]octane involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane
  • 2-(Bromomethyl)spiro[3.4]octane

Uniqueness

2-(Bromomethyl)-6-azaspiro[3.4]octane is unique due to the presence of the azaspiro moiety, which imparts distinct chemical and biological properties compared to other spirocyclic compounds. The azaspiro structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H14BrN

Molecular Weight

204.11 g/mol

IUPAC Name

2-(bromomethyl)-6-azaspiro[3.4]octane

InChI

InChI=1S/C8H14BrN/c9-5-7-3-8(4-7)1-2-10-6-8/h7,10H,1-6H2

InChI Key

IDLUFIBYJXWSSQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CC(C2)CBr

Origin of Product

United States

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